5-Methyl-4-phenylthiazole-2-carbaldehyde

Description

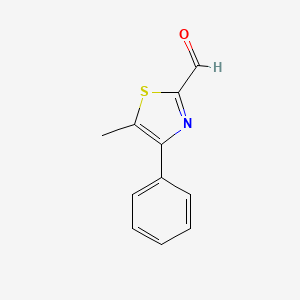

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-4-phenyl-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NOS/c1-8-11(12-10(7-13)14-8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXYROGRTNFMKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696951 | |

| Record name | 5-Methyl-4-phenyl-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159670-56-1 | |

| Record name | 5-Methyl-4-phenyl-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Methyl-4-phenylthiazole-2-carbaldehyde structural analysis

An In-Depth Technical Guide to the Structural Analysis of 5-Methyl-4-phenylthiazole-2-carbaldehyde

Abstract

This technical guide provides a comprehensive framework for the definitive structural analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The thiazole scaffold is a cornerstone in the development of numerous therapeutic agents, making the precise characterization of its derivatives a critical step in the research and development pipeline.[1][2][3] This document, intended for researchers, chemists, and drug development professionals, moves beyond simple data reporting to explain the causality behind analytical choices. It details a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each section presents not only the expected analytical data but also detailed, field-proven protocols and the scientific rationale for data interpretation, ensuring a self-validating system for structural confirmation.

Introduction: The Thiazole Scaffold and the Imperative for Rigorous Analysis

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged structure in medicinal chemistry.[4] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of FDA-approved drugs, including anti-inflammatory, antimicrobial, and anti-cancer agents.[2][3] this compound serves as a key synthetic intermediate, where the aldehyde group provides a reactive handle for constructing more complex molecular architectures.

Given this context, unambiguous structural verification is paramount. Subtle isomeric impurities or mischaracterization of the substitution pattern on the thiazole ring can lead to drastically different pharmacological profiles and wasted resources in downstream development. This guide establishes a robust, cross-validating workflow to ensure the highest degree of confidence in the compound's identity and purity.

Caption: Logical relationship between the thiazole core and the need for analysis.

Foundational Spectroscopic Techniques for Structural Elucidation

A multi-pronged analytical approach is essential. While each technique provides a unique piece of the structural puzzle, it is their synergistic interpretation that leads to irrefutable confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Expert Rationale: The substitution pattern creates a unique magnetic environment for each proton and carbon. The electron-withdrawing nature of the aldehyde group and the aromaticity of the thiazole and phenyl rings are the primary factors influencing chemical shifts.

-

¹H NMR Analysis: The proton spectrum provides the initial map of the molecule's hydrogen framework.

-

Aldehyde Proton (-CHO): Expected to be the most downfield signal (δ 9.9-10.1 ppm), appearing as a sharp singlet. Its significant deshielding is due to the powerful anisotropic effect of the C=O bond.

-

Phenyl Protons (-C₆H₅): These protons will appear in the aromatic region (δ 7.3-7.6 ppm). The substitution pattern may result in a complex multiplet.

-

Methyl Protons (-CH₃): A singlet integrating to three protons is expected around δ 2.5-2.7 ppm. Its position reflects attachment to an aromatic (thiazole) ring system.

-

-

¹³C NMR Analysis: The carbon spectrum reveals the carbon backbone, including quaternary carbons not visible in the ¹H NMR.

-

Carbonyl Carbon (C=O): The aldehyde carbon is highly deshielded, appearing significantly downfield (δ 185-195 ppm).[5]

-

Thiazole Ring Carbons: Three distinct signals are expected. C2 (bearing the aldehyde) will be around δ 160-165 ppm, C4 (bearing the phenyl group) around δ 150-155 ppm, and C5 (bearing the methyl group) around δ 130-135 ppm.

-

Phenyl Ring Carbons: Typically four signals are expected: one for the ipso-carbon attached to the thiazole ring, two for the ortho/meta carbons, and one for the para carbon, appearing between δ 125-140 ppm.

-

Methyl Carbon (-CH₃): The methyl carbon signal will be the most upfield, appearing around δ 15-20 ppm.

-

-

Sample Preparation: Accurately weigh 5-10 mg of the dried compound.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds.[5][6]

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D spectra (COSY, HSQC) on a 400 MHz or higher spectrometer.

-

Processing: Process the data using appropriate software, applying Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The vibrational frequencies of bonds act as molecular fingerprints.

Expert Rationale: The analysis focuses on identifying the strong, characteristic absorption bands of the aldehyde and the aromatic systems, which are less likely to be obscured by other vibrations.

-

Key Absorption Bands:

-

C=O Stretch (Aldehyde): A very strong and sharp absorption band is expected around 1680-1700 cm⁻¹. This is a definitive marker for the carbonyl group.[6][7]

-

Aromatic C-H Stretch: Signals appear just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹).

-

C=N Stretch (Thiazole Ring): A medium to strong band is expected in the 1635-1590 cm⁻¹ region.[8]

-

Thiazole Ring Skeletal Vibrations: Multiple bands of medium to strong intensity are expected between 1570-1470 cm⁻¹.[8][9]

-

-

Sample Preparation: Grind a small amount (~1-2 mg) of the compound with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.

-

Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[8]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers clues to the molecule's structure through its fragmentation pattern.

Expert Rationale: High-resolution mass spectrometry (HRMS) can confirm the elemental formula. The fragmentation pattern is predictable based on the weakest bonds and the stability of the resulting fragments. The thiazole ring is relatively stable, so initial fragmentation often involves the substituents.

-

Expected Data:

-

Molecular Ion (M⁺): For C₁₁H₉NOS, the expected monoisotopic mass is approximately 203.04 Da. A strong peak corresponding to [M+H]⁺ (204.05 Da) would be expected in ESI+ mode.

-

Key Fragmentation: Look for fragments corresponding to the loss of the aldehyde group (-CHO, loss of 29 Da) or the loss of the methyl group (-CH₃, loss of 15 Da).

-

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. Perform a high-resolution scan to confirm the exact mass and elemental composition.

Definitive Structural Confirmation: Single-Crystal X-ray Crystallography

While spectroscopic methods provide powerful evidence, single-crystal X-ray crystallography stands as the unequivocal "gold standard" for determining the three-dimensional structure of a molecule in the solid state.[10][11]

Expert Rationale: This technique provides precise atomic coordinates, allowing for the direct measurement of bond lengths, bond angles, and torsional angles. It resolves any ambiguity regarding isomerism and provides insight into intermolecular interactions like crystal packing.[12]

-

Crystallization: The primary challenge is growing a single, diffraction-quality crystal. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques.

-

Data Collection: The crystal is mounted and cooled in a stream of nitrogen gas. It is then rotated in a focused beam of X-rays, and the resulting diffraction pattern is recorded by a detector.[10]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and electron density map. An initial structural model is built and then refined against the experimental data until the calculated and observed diffraction patterns match closely.[11]

Caption: A self-validating workflow for structural confirmation.

Consolidated Data and Interpretation

The power of this analytical approach lies in the convergence of data from all techniques.

| Technique | Parameter | Expected Observation for this compound |

| ¹H NMR | Aldehyde Proton (CHO) | δ 9.9-10.1 ppm (s, 1H) |

| Phenyl Protons (Ar-H) | δ 7.3-7.6 ppm (m, 5H) | |

| Methyl Protons (CH₃) | δ 2.5-2.7 ppm (s, 3H) | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 185-195 ppm |

| Thiazole Carbons (C2, C4, C5) | δ 130-165 ppm (3 signals) | |

| Phenyl Carbons | δ 125-140 ppm (4 signals) | |

| Methyl Carbon (CH₃) | δ 15-20 ppm | |

| IR Spec. | C=O Stretch | ~1680-1700 cm⁻¹ (strong, sharp) |

| C=N Stretch | ~1635-1590 cm⁻¹ (medium-strong) | |

| Ring Vibrations | ~1570-1470 cm⁻¹ (multiple bands) | |

| Mass Spec. | [M+H]⁺ (ESI+) | m/z ≈ 204.05 |

| Key Fragments | Loss of CHO (m/z ≈ 175), Loss of CH₃ (m/z ≈ 189) |

A successful analysis will show that the NMR data aligns perfectly with the proposed atom connectivity, the IR spectrum confirms the presence of the aldehyde and aromatic rings, and the mass spectrum verifies the molecular weight and elemental formula. Any deviation from these expected values necessitates further investigation, such as purification or re-synthesis.

Conclusion

The structural analysis of this compound is a critical exercise in precision and diligence. By systematically employing a suite of complementary analytical techniques—NMR, IR, and Mass Spectrometry—researchers can build an undeniable case for the molecule's structure. For absolute confirmation, particularly for reference standards or compounds advancing to clinical stages, single-crystal X-ray crystallography provides the ultimate structural proof. Following the validated protocols and interpretive logic outlined in this guide ensures the scientific integrity required for successful drug discovery and development.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Thiazole in Pharmaceutical Drug Discovery.

- Ayati, A., et al. An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.

- Ayati, A., et al. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.

- An Overview of Thiazole Derivatives and its Biological Activities. World Journal of Pharmaceutical Research.

- Taurins, A., and Kasman, S. THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry.

- Taurins, A., and Kasman, S. THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Science Publishing.

- A review on thiazole based compounds & it's pharmacological activities. Innovative Pharmacy and Pharmacology.

- Abdel-Wahab, B. F., et al. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.

- Guo, B., et al. Electronic Supplementary Information. The Royal Society of Chemistry.

- Venkatapathya, K., et al. Supporting Information. The Royal Society of Chemistry.

- BenchChem. Application Notes & Protocols: NMR and IR Analysis of Thiazole Compounds.

- (a) Observed IR spectrum of thiazole (1) isolated in a solid argon... ResearchGate.

- CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR.

- Reich, H. J. 13C NMR Chemical Shifts. Organic Chemistry Data.

- Felton, J. S., et al. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed.

- Thakar, A. S., et al. Isolation, characterization and x-ray structure determination of the schiff base ligand. SciELO South Africa.

- BenchChem. 2-(4-Methylphenyl)-4(5H)-thiazolone: A Comparative Analysis with X-ray Crystallography.

- Golen, J. A. X-Ray Crystallography of Chemical Compounds. PMC - NIH.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 5. rsc.org [rsc.org]

- 6. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scielo.org.za [scielo.org.za]

physicochemical properties of 5-Methyl-4-phenylthiazole-2-carbaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-4-phenylthiazole-2-carbaldehyde

Abstract

This compound is a heterocyclic compound featuring a core thiazole ring, a scaffold of significant interest in medicinal chemistry and materials science. Thiazole derivatives are known for a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] The specific substitution pattern of this molecule—a methyl group at position 5, a phenyl group at position 4, and a reactive carbaldehyde at position 2—suggests its potential as a versatile building block for the synthesis of more complex bioactive molecules and functional materials. Understanding the fundamental physicochemical properties of this compound is paramount for its effective application in research and development. This guide provides a comprehensive analysis of its structural, thermal, and spectroscopic characteristics, discusses its stability and reactivity, and presents standardized protocols for its experimental characterization.

Introduction to the Thiazole Scaffold

Significance of Thiazole Derivatives in Medicinal Chemistry

The thiazole ring is a privileged heterocyclic motif found in numerous natural products and synthetic drugs, including the essential nutrient Vitamin B1 (Thiamine).[1] Its unique electronic properties, arising from the presence of both an electron-donating sulfur atom and an electron-withdrawing imine nitrogen, contribute to its metabolic stability and ability to engage in various biological interactions.[1] The aromatic nature of the thiazole ring makes it relatively stable, with thiazoles being notably more resistant to degradation than their oxazole counterparts.[2] Researchers have extensively modified the thiazole core to develop compounds with diverse therapeutic applications, targeting conditions from bacterial infections to cancer.[3]

Structural Overview of this compound

The subject of this guide, this compound, combines the stable thiazole core with three distinct functional groups that dictate its properties. The phenyl group at C4 introduces hydrophobicity and potential for π-π stacking interactions. The methyl group at C5 provides steric bulk and can influence the molecule's conformation and binding affinity.[4] The carbaldehyde group at C2 is a key reactive handle, serving as an electrophilic site for nucleophilic attack and a precursor for forming Schiff bases, alcohols, or carboxylic acids, enabling further synthetic elaboration.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is essential for predicting its behavior in both chemical and biological systems. The following sections detail the known and predicted properties of this compound.

Identity and Molecular Formula

| Property | Value |

| IUPAC Name | 5-methyl-4-phenyl-1,3-thiazole-2-carbaldehyde |

| CAS Number | Not available |

| Molecular Formula | C₁₁H₉NOS |

| Molecular Weight | 203.26 g/mol |

| Canonical SMILES | CC1=C(SC(=N1)C=O)C2=CC=CC=C2 |

Physical State and Appearance

Based on analogous structures such as 2-Amino-5-methyl-4-phenylthiazole (m.p. 122-126 °C) and 4-Methylthiazole-5-carboxaldehyde (m.p. 74-78 °C), this compound is predicted to be a crystalline solid at standard temperature and pressure.[5] Its color may range from white to pale yellow.

Thermal Properties

No experimental melting or boiling point data for the target compound are currently available in published literature. However, data from structurally similar compounds provide a basis for estimation. The presence of the planar phenyl and thiazole rings allows for efficient crystal packing, suggesting a melting point likely exceeding 100 °C.

Solubility Profile

The solubility of a compound is critical for its handling, formulation, and bioavailability.

-

Aqueous Solubility : The molecule contains a polar aldehyde group and a thiazole ring, but the dominant nonpolar phenyl group is expected to make it poorly soluble in water. For comparison, the related 4-Methylthiazole-5-carboxaldehyde has a higher estimated water solubility of 7956 mg/L, a value that is expected to decrease significantly with the addition of the hydrophobic phenyl ring.[6]

-

Organic Solubility : It is predicted to be soluble in common polar aprotic organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and moderately soluble in solvents like methanol, ethanol, and dichloromethane, which are frequently used in the synthesis of related thiazole derivatives.[3]

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a key indicator of a molecule's lipophilicity, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.[7] While no experimental LogP is available, a computational estimation suggests a value between 2.0 and 3.0. This is derived from the estimated LogP of 0.320 for 4-Methylthiazole-5-carboxaldehyde and the known hydrophobic contribution of a phenyl group.[6] This moderate lipophilicity suggests the compound may have good membrane permeability.

Acidity/Basicity (pKa)

The thiazole ring is weakly basic due to the lone pair of electrons on the nitrogen atom at position 3. The pKa of the conjugate acid is expected to be in the range of 2.0-3.0. The aldehyde group is not ionizable under typical physiological pH conditions.

Spectroscopic and Spectrometric Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. The following are predicted spectral characteristics based on the compound's structure and data from analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals: a singlet for the aldehyde proton (CHO) at δ 9.8-10.2 ppm; a multiplet for the five protons of the phenyl ring at δ 7.4-7.8 ppm; and a singlet for the three protons of the methyl group (CH₃) at δ 2.5-2.8 ppm.

-

¹³C NMR : The carbon NMR spectrum should reveal a signal for the aldehyde carbonyl carbon around δ 185 ppm. Carbons of the thiazole ring are expected between δ 140-170 ppm, while the phenyl carbons will appear in the δ 125-135 ppm region. The methyl carbon signal is anticipated around δ 15-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key absorption bands are predicted as follows:

-

~1690 cm⁻¹ : A strong band corresponding to the C=O stretching vibration of the aromatic aldehyde.

-

~1600, 1550, 1450 cm⁻¹ : Multiple bands from the C=C and C=N stretching vibrations within the phenyl and thiazole rings.

-

~3100-3000 cm⁻¹ : C-H stretching vibrations of the aromatic rings.

-

~2950-2850 cm⁻¹ : C-H stretching vibrations of the methyl group.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺) : A prominent peak is expected at m/z = 203, corresponding to the molecular weight of the compound.

-

Key Fragments : Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical to form a stable acylium ion [M-1]⁺ at m/z = 202, and the loss of carbon monoxide [M-29]⁺ (after loss of H) at m/z = 174. Cleavage of the phenyl group could also occur.

Caption: Predicted key fragmentation pathway in EI-Mass Spectrometry.

Stability and Reactivity Profile

Chemical Stability

The compound is expected to be stable under standard storage conditions (cool, dry, dark). The aromatic thiazole ring imparts significant stability.[2] However, the aldehyde functional group is susceptible to oxidation, especially in the presence of air and light, which could lead to the formation of the corresponding carboxylic acid. Long-term storage in solvents like DMSO may lead to degradation, a phenomenon observed with some other thiazole derivatives.[8]

Reactivity of Key Functional Groups

-

Aldehyde Group : This is the primary site of reactivity, readily undergoing nucleophilic addition reactions. It is a key synthon for creating imines (Schiff bases) with primary amines, undergoing reduction to a primary alcohol, or oxidation to a carboxylic acid.

-

Thiazole C2 Position : While the aldehyde is present, the C2 position in thiazoles is known to be susceptible to nucleophilic substitution, though this reactivity is less pronounced than in thiazolium salts.

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized protocols must be employed. The following are validated, step-by-step methods for determining key physicochemical parameters.

Protocol for Determination of LogP (Shake-Flask Method)

This protocol is based on the OECD Guideline 107 for the Testing of Chemicals.

-

Preparation : Prepare a saturated solution of n-octanol in water and water in n-octanol by mixing and allowing the phases to separate for at least 24 hours. Prepare a stock solution of the test compound in n-octanol.

-

Partitioning : In a suitable vessel, combine a precise volume of the water-saturated n-octanol stock solution with a volume of n-octanol-saturated water. The volume ratio should be adjusted based on the expected LogP.

-

Equilibration : Agitate the vessel at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 1-24 hours). Gentle inversion is preferred over vigorous shaking to prevent emulsion formation.

-

Phase Separation : Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification : Carefully remove an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation : Calculate the partition coefficient P as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Protocol for Determination of pKa (UV-Vis Spectrophotometry)

This method is effective for compounds with a chromophore whose absorbance spectrum changes with ionization state.

-

Buffer Preparation : Prepare a series of buffers with precisely known pH values, spanning a range of at least 2 pH units above and below the estimated pKa (e.g., pH 1.0 to 5.0 for the thiazole nitrogen).

-

Solution Preparation : Prepare a stock solution of the compound in a suitable solvent (e.g., methanol). Add a small, constant volume of this stock solution to each buffer to create a series of test solutions with constant total compound concentration.

-

Spectral Acquisition : Record the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each buffered solution, including highly acidic (fully protonated) and neutral/basic (fully deprotonated) solutions.

-

Data Analysis : Identify a wavelength where the absorbance difference between the protonated and deprotonated species is maximal. Plot absorbance at this wavelength versus pH.

-

pKa Calculation : The pKa is the pH at which the absorbance is exactly halfway between the absorbance of the fully protonated and fully deprotonated forms. The data can be fitted to the Henderson-Hasselbalch equation for a precise determination.

Workflow for Structural Elucidation

Caption: A typical experimental workflow for structural elucidation.

Conclusion and Future Perspectives

This compound presents a profile of a stable, moderately lipophilic solid with a key reactive aldehyde group. Its predicted physicochemical properties—poor aqueous solubility, good membrane permeability (inferred from LogP), and a versatile chemical handle—make it an attractive scaffold for drug discovery. The aldehyde allows for straightforward derivatization to explore structure-activity relationships (SAR) for various biological targets. Future work should focus on the experimental validation of the properties outlined in this guide, including precise determination of its melting point, LogP, and pKa, as well as obtaining detailed spectral data. Such empirical data are indispensable for building accurate computational models and guiding the rational design of novel therapeutics and functional materials based on this promising thiazole derivative.

References

-

McNeill, R. J., et al. (2021). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. PMC, NIH. Available at: [Link]

-

Kashyap, P., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

-

Al-Hourani, B. J., et al. (2024). Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations. Taylor & Francis Online. Available at: [Link]

-

Meier, K. E., et al. (2018). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PMC, NIH. Available at: [Link]

-

Chavan, S., & Ragade, V. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2012). Synthesis and pharmacological evaluation of 5-methyl-2-phenylthiazole-4-substituted heteroazoles as a potential anti-inflammatory and analgesic agents. ResearchGate. Available at: [Link]

-

The Good Scents Company. (n.d.). 5-formyl-4-methyl thiazole, 82294-70-0. Retrieved from [Link]

-

Zhang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC, NIH. Available at: [Link]

-

PubChem. (n.d.). 2-Amino-4-phenyl-5-methylthiazole. Retrieved from [Link]

-

Lin, X., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC, NIH. Available at: [Link]

-

PubChem. (n.d.). 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, 2-methylpropyl ester. Retrieved from [Link]

-

Brilla, C., & Reji, T. F. A. F. (2023). Synthesis and Biological Evaluation of Some Substituted Phenylthiazolylnaphthylmethanone Derivatives. International Journal of Chemical Sciences. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of some new 5- substituted of 2-aminothiazoles. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

-

Himaja, M., et al. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. Available at: [Link]

-

PubChem. (n.d.). 4-Methylthiazole-5-carboxaldehyde. NIH. Retrieved from [Link]

-

Bartkowiak, G., et al. (2010). Electron ionization-induced mass spectral study of 5-methylenecarboxy (5-methylenecarbonylalkoxy)-2-thio-(2-alkoxycarbonylalkylthio)uracils and 3-oxothiazolo-[3,2-a]-pyrimidin-6-methylenecarbonylalkoxy-5-ones. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. Retrieved from [Link]

-

Kumar, D., et al. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. NIH. Available at: [Link]

-

Zimmer, C., et al. (2016). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. PMC, NIH. Available at: [Link]

-

Lapinski, A., et al. (2018). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl). Retrieved from [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Methylthiazole-5-carboxaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. 5-formyl-4-methyl thiazole, 82294-70-0 [thegoodscentscompany.com]

- 7. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Methyl-4-phenylthiazole-2-carbaldehyde: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methyl-4-phenylthiazole-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. Notably, a thorough search of scientific databases and chemical inventories indicates that this compound is likely a novel compound, as no CAS number has been assigned and experimental data is not publicly available. This guide, therefore, leverages data from its close structural isomers and related phenylthiazole derivatives to provide a robust predictive analysis of its physicochemical properties, a plausible synthetic route, and its potential therapeutic applications. The document is intended to serve as a foundational resource for researchers engaged in the synthesis and exploration of novel thiazole-based compounds for drug discovery.

Introduction: The Phenylthiazole Scaffold in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have led to its incorporation into a wide array of biologically active molecules. When functionalized with a phenyl group, the resulting phenylthiazole core exhibits a diverse range of pharmacological activities, including antifungal, anti-inflammatory, and anticancer properties.[1][2][3] The aldehyde functionality at the 2-position of the thiazole ring serves as a versatile synthetic handle for further molecular elaboration, making compounds like this compound attractive starting points for the development of new chemical entities.

This guide will focus on the specific, yet undocumented, isomer this compound. Due to the absence of direct experimental data, we will draw logical inferences from its close structural analogs, primarily 4-Methyl-2-phenylthiazole-5-carbaldehyde and other relevant derivatives, to construct a detailed profile of the target compound.

Physicochemical and Spectroscopic Properties: A Comparative Analysis

While experimental data for this compound is unavailable, we can predict its properties based on known data for its isomers.

Table 1: Comparative Physicochemical Properties of Phenylthiazole Carbaldehyde Isomers

| Property | This compound (Predicted) | 4-Methyl-2-phenylthiazole-5-carbaldehyde | 4-phenylthiazole-2-carbaldehyde |

| CAS Number | Not Assigned | 55327-23-6 | 75390-44-2 |

| Molecular Formula | C₁₁H₉NOS | C₁₁H₉NOS | C₁₀H₇NOS |

| Molecular Weight | 203.26 g/mol | 203.26 g/mol | 189.23 g/mol |

| Appearance | Likely a solid at room temperature | Solid | Not specified |

| Melting Point | Estimated: 70-90 °C | Not specified | Not specified |

| Boiling Point | > 300 °C (Predicted) | Not specified | Not specified |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Soluble in organic solvents. | Soluble in organic solvents. |

Spectroscopic Signature (Predicted)

The spectroscopic characteristics of this compound can be inferred from the analysis of its functional groups and comparison with related structures.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton between δ 9.8-10.2 ppm. The methyl protons would appear as a singlet around δ 2.5-2.8 ppm. The aromatic protons of the phenyl group would resonate in the δ 7.4-8.0 ppm region.

-

¹³C NMR: The carbon spectrum would be characterized by a signal for the carbonyl carbon of the aldehyde at δ 180-190 ppm. The carbons of the thiazole and phenyl rings would appear in the aromatic region (δ 120-160 ppm), and the methyl carbon would be observed upfield.

-

IR Spectroscopy: The infrared spectrum would display a strong characteristic absorption band for the C=O stretch of the aldehyde between 1680-1710 cm⁻¹. C-H stretching vibrations of the aromatic and methyl groups would be observed around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 203, corresponding to the molecular weight of the compound.

Proposed Synthesis Pathway

A reliable method for the synthesis of thiazole-2-carbaldehydes is through the Vilsmeier-Haack reaction, which introduces a formyl group onto an electron-rich aromatic ring.[4][5] A plausible synthetic route to this compound would start from the corresponding 2-unsubstituted thiazole precursor, 5-Methyl-4-phenylthiazole.

Synthesis of the Precursor: 5-Methyl-4-phenylthiazole

The Hantzsch thiazole synthesis is a classic and effective method for preparing the thiazole core. This involves the condensation of a thioamide with an α-haloketone. For 5-Methyl-4-phenylthiazole, the reaction would proceed between thioacetamide and 2-bromo-1-phenylpropan-1-one.

Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect formylation.[6][7] The electron-donating methyl group at the 5-position of the thiazole ring is expected to direct the electrophilic formylation to the 2-position.

Experimental Protocol (Proposed):

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF) to 0 °C. Add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 5 °C. Allow the mixture to stir at this temperature for 30 minutes to form the Vilsmeier reagent.

-

Formylation: Dissolve the precursor, 5-Methyl-4-phenylthiazole, in a minimal amount of dry DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide. The crude product can be extracted with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Caption: Proposed synthetic pathway to this compound.

Potential Therapeutic Applications

The phenylthiazole scaffold is a cornerstone in the development of various therapeutic agents. By extrapolating from the known biological activities of its analogs, we can predict the potential applications of this compound.

Antifungal Activity

Many phenylthiazole derivatives exhibit potent antifungal activity, primarily by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis.[1] Disruption of the fungal cell membrane integrity leads to cell death. The aldehyde group in the target compound can be readily converted to other functional groups, such as imines or oximes, to generate a library of compounds for screening against pathogenic fungi like Candida albicans.[3][8]

Sources

- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. asianpubs.org [asianpubs.org]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Thiazole Aldehydes

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Thiazole Aldehyde as a Cornerstone in Medicinal Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs, including antineoplastics, anti-HIV agents, and anti-inflammatory drugs.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and relative metabolic stability make it an invaluable component in the pharmacophore of many bioactive molecules.[3][4] When functionalized with a formyl group, the resulting thiazole aldehyde becomes a particularly powerful synthetic intermediate. The aldehyde's reactivity allows for a vast array of subsequent chemical transformations, serving as a critical handle for molecular elaboration and the exploration of structure-activity relationships (SAR).[3][5]

This guide eschews a conventional, linear presentation of synthetic methods. Instead, it is structured to provide a strategic overview, guiding the researcher from the foundational construction of the thiazole core to the nuanced art of introducing the aldehyde functionality. We will explore the causality behind methodological choices, present self-validating protocols, and ground our discussion in authoritative literature.

Part 1: Foundational Strategies for Assembling the Thiazole Core

Before a thiazole can be formylated, the heterocyclic core must be constructed. The choice of a foundational synthesis strategy is critical as it dictates the substitution patterns available on the final molecule.

The Hantzsch Thiazole Synthesis: The Enduring Workhorse

First reported in 1887, the Hantzsch synthesis remains the most prominent and reliable method for constructing the thiazole ring.[6][7] Its enduring utility stems from its operational simplicity and the ready availability of starting materials. The core transformation involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.[8][9]

Causality and Mechanistic Insight: The reaction proceeds via a two-stage mechanism. The initial step is a nucleophilic attack of the thioamide's sulfur atom on the electrophilic carbon of the α-halocarbonyl, forming a key intermediate via an SN2 reaction.[10] This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and a subsequent dehydration step yields the aromatic thiazole ring.[9][10] The thermodynamic driving force for this final step is the formation of the stable, aromatic heterocycle.

Caption: Workflow of the Hantzsch Thiazole Synthesis.

Field-Proven Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole [9][10]

-

Reagent Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).

-

Solvent Addition: Add 5 mL of methanol to the vial.

-

Reaction: Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes. The initial product formed is the HBr salt of the thiazole, which is often soluble in the reaction mixture.

-

Neutralization & Precipitation: After cooling to room temperature, pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate (Na₂CO₃) solution. Swirl to mix. This neutralizes the HBr salt, causing the free base (the desired product) to precipitate.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with water to remove any inorganic salts.

-

Drying: Spread the collected solid on a watch glass and allow it to air dry. The product is often of sufficient purity for subsequent steps without further purification.

Modern Approaches: Multi-Component Reactions (MCRs)

Modern synthetic chemistry prioritizes efficiency and sustainability. Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are exemplary of this philosophy.[11] Several MCRs have been developed for thiazole synthesis, offering rapid access to complex molecular architectures.[12]

Causality and Strategic Advantage: MCRs reduce the number of synthetic steps and purification procedures, saving time, resources, and minimizing waste. The convergence of multiple building blocks in one pot allows for the creation of diverse chemical libraries by simply varying the starting components. Greener methodologies often employ aqueous solvents and reusable catalysts.[11][12][13]

Caption: Convergent nature of a Multi-Component Reaction (MCR).

Part 2: Direct Formylation of the Thiazole Ring

The most direct route to a thiazole aldehyde is the introduction of a formyl group onto a pre-existing thiazole scaffold. This is typically achieved via electrophilic substitution.

The Vilsmeier-Haack Reaction: A Classic Formylation Tool

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[14] The electron-rich nature of the thiazole ring makes it a suitable substrate for this transformation, typically leading to regioselective formylation at the C5 position.[15]

Causality and Mechanistic Insight: The reaction employs the "Vilsmeier reagent," an electrophilic halomethyleniminium salt, generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[14][15] The thiazole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde.

Self-Validating Protocol: Vilsmeier-Haack Formylation of 6-arylimidazo[2,1-b]thiazoles [15]

-

Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, 10 eq.) to 0°C using an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 3 eq.) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve the starting 6-arylimidazo[2,1-b]thiazole (1 eq.) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70°C and maintain for 2-4 hours (monitor by TLC).

-

Quenching and Hydrolysis: Cool the reaction mixture back to 0°C and carefully quench by slowly adding crushed ice, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral or slightly basic. This step hydrolyzes the intermediate iminium salt.

-

Isolation: The product often precipitates upon neutralization. Collect the solid by vacuum filtration. If the product remains in solution, extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Purify the crude product by recrystallization or column chromatography.

Table 1: Representative Yields for Vilsmeier-Haack Formylation [15]

| Starting Material (Substituent on Aryl Ring) | Product (5-carbaldehyde) Yield (%) |

| Phenyl | ~85-90% |

| 4-Chlorophenyl | ~80-88% |

| 4-Methoxyphenyl | ~90-95% |

| 4-Nitrophenyl | ~70-78% |

Note: Yields are representative and can vary based on specific reaction conditions and scale.

Part 3: The Thiazole as a Masked Formyl Group

An alternative and elegant strategy is to use the thiazole ring itself as a stable precursor to the aldehyde—a "masked" formyl group or a formyl anion equivalent. This approach is invaluable when the aldehyde functionality would not survive the reaction conditions needed to build other parts of the molecule.[5]

The Dondoni Thiazole-to-Aldehyde Unmasking Protocol

This powerful three-step sequence allows for the conversion of a 2-substituted thiazole into a corresponding aldehyde under mild, non-oxidative conditions.[5] This protocol is highly reliable and compatible with a wide range of sensitive functional groups, including silyl ethers, benzyl ethers, and various carbamates.

Causality and Workflow:

-

N-Methylation: The thiazole nitrogen is quaternized with methyl iodide (or a similar methylating agent) to form a thiazolium salt. This step activates the C2 position of the ring.

-

Reduction: The thiazolium salt is reduced with a mild hydride reagent, such as sodium borohydride (NaBH₄), to yield a stable thiazolidine intermediate.

-

Hydrolysis: The thiazolidine is hydrolyzed under nearly neutral conditions using an aqueous solution of a mercury(II) salt (e.g., HgCl₂) to unmask the aldehyde.

Caption: The three-step Dondoni thiazole unmasking protocol.

Self-Validating Protocol: Aldehyde Synthesis from a 2-Thiazolyl Precursor [5]

-

N-Methylation: Dissolve the 2-substituted thiazole (1 eq.) in acetone. Add methyl iodide (3-5 eq.) and stir the mixture at room temperature for 24-48 hours in a sealed vessel. The thiazolium salt typically precipitates and can be collected by filtration.

-

Reduction: Dissolve the dried thiazolium salt (1 eq.) in ethanol (EtOH). Cool the solution to 0°C and add sodium borohydride (NaBH₄, 1.5-2.0 eq.) portion-wise, maintaining the temperature below 5°C. Stir for 1-2 hours at 0°C.

-

Hydrolysis & Isolation: Dilute the reaction mixture with water and extract the thiazolidine intermediate with an organic solvent (e.g., dichloromethane). Concentrate the organic extracts. Re-dissolve the crude thiazolidine in a mixture of acetonitrile and water (e.g., 4:1). Add mercury(II) chloride (HgCl₂, ~2.5 eq.) and stir vigorously at room temperature for 15-30 minutes. The reaction is often buffered with calcium carbonate (CaCO₃). Filter the mixture through a pad of Celite® to remove the mercury salts. Extract the filtrate with an organic solvent, wash the combined organic layers with a saturated solution of potassium iodide (to remove residual mercury) and brine, dry over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting aldehyde by column chromatography.

Table 2: Comparison of Key Synthetic Strategies

| Method | Primary Use | Key Advantages | Key Limitations |

| Hantzsch Synthesis | Thiazole core construction | High yields, simple, readily available starting materials. | Limited functional group tolerance, can be harsh. |

| Vilsmeier-Haack | Direct C5-formylation | Efficient, high-yielding for electron-rich thiazoles.[15] | Requires electron-rich substrates; POCl₃ is corrosive. |

| Dondoni Unmasking | Aldehyde synthesis (masked) | Very mild unmasking, excellent functional group tolerance.[5] | Multi-step sequence, uses stoichiometric toxic mercury salts. |

| MCRs | Thiazole core construction | High efficiency, atom economy, rapid library generation.[11] | Reaction discovery and optimization can be complex. |

Conclusion and Future Outlook

The synthesis of novel thiazole aldehydes is a dynamic field that balances classic, robust reactions with modern, efficiency-driven methodologies. The Hantzsch synthesis remains the bedrock for constructing the thiazole core, while the Vilsmeier-Haack reaction provides a direct and effective means of formylation. For delicate substrates, the use of the thiazole ring as a masked formyl group via the Dondoni protocol offers a powerful, albeit stoichiometrically demanding, alternative.

Looking forward, the field is moving towards greener and more catalytic approaches. The development of metal-catalyzed C-H activation and formylation techniques will likely reduce the reliance on harsh reagents like POCl₃ and toxic metals like mercury.[16][17] Furthermore, the continued evolution of multi-component reactions will enable the synthesis of increasingly complex and diverse thiazole aldehydes in a more sustainable and efficient manner, accelerating the pace of drug discovery and development.

References

-

Mallia, C. J., Englert, L., Walter, G. C., & Baxendale, I. R. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875–883. [Link][18][19][20][21]

-

Mohurle, S., & Maiti, B. (2024). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances, 14(39), 28247-28267. [Link][13]

-

Shaik, A. B., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Health Risks. [Link][6]

-

ResearchGate. (n.d.). Formylation reactions of some thiazole. [Link][22]

-

Bentham Science. (2022). Recent Advances in the Synthesis of Thiazole Ring: Mini Review. Mini-Reviews in Organic Chemistry, 19(5), 585-603. [Link][23]

-

Hamedani, N. F., et al. (2021). Green Synthesis of Thiazole Derivatives using Multi-component Reaction of Aldehydes, Isothiocyanate and Alkyl Bromides: Investigation of Antioxidant and Antimicrobial Activity. Combinatorial Chemistry & High Throughput Screening, 24(1), 88-97. [Link][11][12]

-

ResearchGate. (2022). (PDF) Recent Advances in The Synthesis of Thiazole Ring: Mini Review. [Link][24]

-

Nguyen, T. L. A., et al. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(6), 702-730. [Link][25][26]

-

Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. [Link][27]

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link][9]

-

Asian Journal of Chemistry. (2004). Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. [Link][28]

-

ResearchGate. (2024). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. [Link][29]

-

YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. [Link][10]

-

Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(23), 8233. [Link][3]

-

ResearchGate. (n.d.). Synthesis of thiazoles from aldehydes, amines, and elemental sulfur. [Link][4]

-

Dondoni, A. (1998). The Thiazole Aldehyde Synthesis. Synthesis, 1998(12), 1681-1706. [Link][5]

-

Bou-Salah, L., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(1), 165. [Link][30]

-

Wagh, S. B., & Ragit, S. S. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 4(12), 4536-4548. [Link][14]

-

Joseph, A., & Mathew, B. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 69(2), 1-10. [Link][1]

-

Kumar, S., et al. (2017). A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. Current Drug Discovery Technologies, 14(4), 249-263. [Link][31]

-

Alrazzak, N. K. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy, 12(1), 290-294. [Link][2]

-

Li, J., et al. (2009). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 14(9), 3245-3250. [Link][32]

-

Williams, J. M. J., & Bull, J. A. (2022). Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction. Organic Letters, 24(34), 6294-6298. [Link][16]

-

ResearchGate. (n.d.). Synthesis of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation. [Link][17]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. sysrevpharm.org [sysrevpharm.org]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. jchemrev.com [jchemrev.com]

- 7. scribd.com [scribd.com]

- 8. Thiazole - Wikipedia [en.wikipedia.org]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. youtube.com [youtube.com]

- 11. Green Synthesis of Thiazole Derivatives using Multi-component Reaction of Aldehydes, Isothiocyanate and Alkyl Bromides: Investigation of Antioxidant and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. ijpcbs.com [ijpcbs.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Thiazole formation through a modified Gewald reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scilit.com [scilit.com]

- 20. [PDF] Thiazole formation through a modified Gewald reaction | Semantic Scholar [semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Recent Advances in the Synthesis of Thiazole Ring: Mini Review | Bentham Science [benthamscience.com]

- 24. researchgate.net [researchgate.net]

- 25. Recent Development in the Synthesis of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. eurekaselect.com [eurekaselect.com]

- 27. Thiazole synthesis [organic-chemistry.org]

- 28. asianpubs.org [asianpubs.org]

- 29. researchgate.net [researchgate.net]

- 30. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 31. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Enduring Significance of the Thiazole Scaffold

An In-depth Technical Guide to the Synthesis of Substituted Thiazoles for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to engage in various biological interactions have rendered it a "privileged scaffold." Thiazole-containing compounds are found in a wide array of natural products and synthetic molecules, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4][5] Well-known drugs such as the anti-HIV agent Ritonavir, the non-steroidal anti-inflammatory drug Meloxicam, and the essential vitamin B1 (Thiamine) all feature this vital heterocyclic core.[5][6][7]

Given its importance, the development of efficient and versatile synthetic routes to access substituted thiazoles has been a subject of intense research for over a century.[1][8] This guide provides a comprehensive overview of both classical and modern methodologies for thiazole synthesis, offering field-proven insights into the causality behind experimental choices and providing detailed protocols for key transformations.

Part 1: Classical Cornerstones of Thiazole Synthesis

The foundational methods for constructing the thiazole ring remain highly relevant and are taught in introductory heterocyclic chemistry. Understanding these reactions is crucial for any scientist working in this field.

The Hantzsch Thiazole Synthesis: The Archetypal Method

First described by Arthur Hantzsch in 1887, this reaction is arguably the most common and versatile method for thiazole synthesis.[9][10] It involves the condensation reaction between an α-haloketone and a thioamide.[6][9][11] The elegance of this method lies in its simplicity and the direct formation of the thiazole ring from readily available starting materials.

Mechanistic Causality: The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the α-haloketone in an SN2 reaction.[12] This is the thermodynamically favored initial step, as sulfur is a better nucleophile than nitrogen in this context. The resulting intermediate then undergoes an intramolecular cyclization where the thioamide's nitrogen atom attacks the carbonyl carbon. The final step is a dehydration event, which leads to the formation of the stable, aromatic thiazole ring.

Figure 1: General mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole [12]

This protocol exemplifies the Hantzsch synthesis using thiourea as the thioamide component to yield a 2-aminothiazole derivative.

-

Materials:

-

2-Bromoacetophenone (5.0 mmol)

-

Thiourea (7.5 mmol)

-

Methanol (5 mL)

-

5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

-

-

Procedure:

-

In a 20 mL scintillation vial equipped with a stir bar, combine 2-bromoacetophenone and thiourea.

-

Add methanol to the vial.

-

Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

-

Remove the reaction from heat and allow the solution to cool to room temperature.

-

Pour the reaction contents into a 100 mL beaker containing the 5% Na₂CO₃ solution and swirl to mix. This step neutralizes the HBr byproduct formed during the reaction.

-

Filter the resulting precipitate through a Buchner funnel.

-

Wash the filter cake with water to remove any remaining salts.

-

Allow the collected solid to air dry to yield the 2-amino-4-phenylthiazole product. The product is often pure enough for characterization without further purification.[12]

-

The Cook-Heilbron Synthesis: A Route to 5-Aminothiazoles

Discovered in 1947, the Cook-Heilbron synthesis is a specialized method that provides access to 5-aminothiazoles, a class of compounds that were previously difficult to obtain in good yields.[13] This reaction involves the condensation of α-aminonitriles with reagents like carbon disulfide, isothiocyanates, or dithioacids under mild, often aqueous, conditions.[13][14][15]

Mechanistic Causality: The reaction begins with the nucleophilic attack of the nitrogen from the α-aminonitrile onto the electrophilic carbon of the sulfur-containing reagent (e.g., CS₂).[13] This is followed by a series of proton transfers and a crucial intramolecular cyclization where the newly formed sulfur nucleophile attacks the nitrile carbon. Tautomerization of the resulting imine leads to the final 5-aminothiazole product.

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. ijasret.com [ijasret.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Thiazole - Wikipedia [en.wikipedia.org]

- 7. ijarsct.co.in [ijarsct.co.in]

- 8. Recent Development in the Synthesis of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. synarchive.com [synarchive.com]

- 10. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. chemhelpasap.com [chemhelpasap.com]

- 13. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 14. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 15. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Screening of Thiazole Carbaldehyde Derivatives: A Practical Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs and a vast array of biologically active compounds.[1][2][3] Its derivatives, particularly those bearing a reactive carbaldehyde group, serve as versatile synthons for creating libraries of novel chemical entities. Thiazole-containing compounds are widely recognized for a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antioxidant, and enzyme inhibition properties.[4][5] This guide provides a comprehensive framework for the preliminary in vitro biological screening of newly synthesized thiazole carbaldehyde derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for each experimental choice, ensuring a robust and logical screening cascade.

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a recurring motif in both natural products, such as Vitamin B1 (Thiamine), and synthetic drugs.[4][6] The aromaticity and unique electronic properties of the thiazole ring allow it to engage in various biological interactions, making it an attractive scaffold for drug design.[5] The introduction of a carbaldehyde (-CHO) group, typically at the C2, C4, or C5 position, provides a reactive handle for further molecular elaboration, enabling the synthesis of diverse derivatives like Schiff bases, hydrazones, and oximes, thereby expanding the chemical space for biological evaluation.[7]

The initial step after the successful synthesis and characterization of a new series of thiazole carbaldehyde derivatives is a broad-based preliminary biological screening. This process is designed to efficiently identify "hits"—compounds that exhibit a desired biological activity at a specific concentration. This guide outlines a logical workflow for this primary evaluation.

Caption: High-level workflow from synthesis to hit identification.

Anticancer Activity: Cytotoxicity Screening

A significant number of thiazole derivatives have been investigated for their potential as anticancer agents, targeting various mechanisms including kinase inhibition (e.g., VEGFR-2), tubulin polymerization, and apoptosis induction.[8][9][10][11] The foundational preliminary screen is a cytotoxicity assay to determine a compound's ability to inhibit the proliferation of cancer cells.

Causality Behind the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability. Its selection is based on several factors:

-

Mechanism: It relies on the activity of mitochondrial dehydrogenases in living cells, which cleave the yellow tetrazolium salt MTT into purple formazan crystals. This provides a direct correlation between metabolic activity and cell viability.

-

Throughput: The assay is easily adaptable to a 96-well plate format, making it suitable for screening multiple compounds and concentrations simultaneously.

-

Sensitivity & Reliability: It is a sensitive and highly reproducible assay, providing quantitative data in the form of IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro).[10]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[11]

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Cell Seeding:

-

Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.

-

Seed 1 x 10⁴ cells per well in 100 µL of media into a 96-well microtiter plate.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of each thiazole derivative in DMSO (e.g., 10 mM).

-

Perform serial dilutions in culture media to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

-

Remove the old media from the wells and add 100 µL of the media containing the respective compound concentrations. Include wells for a positive control (e.g., Sorafenib, Doxorubicin) and a negative control (media with 0.5% DMSO).

-

Incubate for 48 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. Visually confirm the formation of purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the supernatant from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Agitate the plate on a shaker for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the formula: % Viability = [(Absorbance_Test - Absorbance_Blank) / (Absorbance_Control - Absorbance_Blank)] * 100

-

Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Caption: Workflow for the MTT cytotoxicity assay.

Data Presentation

Summarize the results in a clear, tabular format.

| Compound ID | R Group | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HepG2 |

| THZ-001 | -H | > 100 | > 100 |

| THZ-002 | -NO₂ | 7.26 ± 0.44 | 15.8 ± 1.1 |

| THZ-003 | -OCH₃ | 2.57 ± 0.16 | 9.4 ± 0.6 |

| Sorafenib | N/A | 1.18 ± 0.1 | 5.6 ± 0.3 |

| (Data is representative and adapted from literature for illustrative purposes.[8][11]) |

Antimicrobial Activity: Agar Well Diffusion Assay

The emergence of drug-resistant microbes presents a global health crisis, necessitating the discovery of new antimicrobial agents. Thiazole derivatives have historically shown potent antibacterial and antifungal activities.[12][13][14][15]

Causality Behind the Agar Well Diffusion Method

This method is a cornerstone of preliminary antimicrobial screening for its simplicity, cost-effectiveness, and ability to visually assess activity.

-

Principle: A standardized microbial inoculum is swabbed onto an agar plate. Wells are then created in the agar and filled with the test compounds. As the compounds diffuse into the agar, they create a concentration gradient. If a compound is effective, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the well.

-

Rationale: The size of the zone directly correlates with the potency of the antimicrobial agent and its ability to diffuse through the agar. It provides a qualitative and semi-quantitative measure of activity. Mueller-Hinton agar is the standard medium for this assay because of its reproducibility and its minimal inhibition of common antibiotics like sulfonamides.

Experimental Protocol: Agar Well Diffusion

-

Media and Inoculum Preparation:

-

Prepare and sterilize Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions. Pour into sterile Petri dishes and allow to solidify.

-

Grow microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight in nutrient broth.

-

Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

-

Plate Inoculation:

-

Dip a sterile cotton swab into the adjusted microbial suspension.

-

Evenly swab the entire surface of the agar plate to ensure a uniform lawn of growth.

-

-

Well Preparation and Compound Addition:

-

Using a sterile cork borer (6 mm diameter), punch uniform wells into the agar.

-

Prepare test compound solutions at a standard concentration (e.g., 1 mg/mL in DMSO).

-

Pipette a fixed volume (e.g., 100 µL) of each test compound solution into a separate well.

-

Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and a negative control (DMSO).

-

-

Incubation:

-

Allow the plates to stand for 1 hour at room temperature to permit diffusion of the compounds.

-

Invert the plates and incubate at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.

-

-

Data Measurement:

-

Measure the diameter (in mm) of the clear zone of inhibition around each well, including the diameter of the well itself.

-

Perform the assay in triplicate for each compound and calculate the mean zone of inhibition.

-

Data Presentation

| Compound ID | Gram (+) S. aureus | Gram (-) E. coli | Fungus C. albicans |

| Zone of Inhibition (mm) | Zone of Inhibition (mm) | Zone of Inhibition (mm) | |

| THZ-001 | 14 ± 1 | 11 ± 1 | No Zone |

| THZ-002 | 22 ± 2 | 18 ± 1 | 15 ± 1 |

| THZ-003 | 12 ± 1 | No Zone | No Zone |

| Ciprofloxacin (10 µg) | 25 ± 1 | 28 ± 2 | N/A |

| Fluconazole (25 µg) | N/A | N/A | 21 ± 1 |

| DMSO | No Zone | No Zone | No Zone |

| (Data is representative. N/A = Not Applicable) |

Antioxidant Activity: DPPH Radical Scavenging Assay

Oxidative stress is implicated in numerous diseases. Antioxidants can neutralize harmful reactive oxygen species (ROS). The evaluation of the antioxidant potential of novel compounds is a critical screening step.[16]

Causality Behind the DPPH Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is selected for its simplicity, speed, and reliance on a stable free radical.[17][18]

-

Principle: DPPH is a stable free radical that has a deep violet color in solution, with a characteristic absorbance around 517 nm. When an antioxidant compound donates a hydrogen atom or an electron to DPPH, it is reduced to the non-radical form, diphenylpicrylhydrazine, which is yellow.

-

Rationale: The degree of color change, measured as a decrease in absorbance, is directly proportional to the radical scavenging ability of the compound.[19] This allows for a quantitative assessment of antioxidant capacity.

Experimental Protocol: DPPH Scavenging Assay

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.

-

Prepare stock solutions of the thiazole derivatives in methanol or DMSO.

-

Prepare a standard antioxidant solution (e.g., Ascorbic acid or Trolox) for comparison.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of various concentrations of the test compounds (or standard) to the wells.

-

For the control well (100% radical activity), add 100 µL of the solvent (e.g., methanol) instead of the test compound.

-

For the blank well, add 100 µL of methanol to 100 µL of methanol (no DPPH).

-

-

Incubation and Measurement:

-

Shake the plate and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-